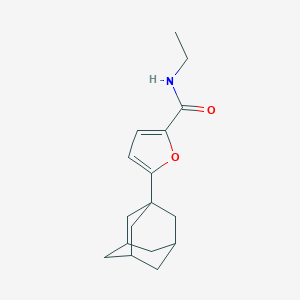

5-(1-adamantyl)-N-ethyl-2-furamide

説明

5-(1-Adamantyl)-N-ethyl-2-furamide is a synthetic compound featuring a furan ring substituted at the 5-position with a bulky 1-adamantyl group and at the 2-position with an ethylamide moiety. The adamantyl group, a rigid polycyclic hydrocarbon, enhances lipophilicity, which improves membrane permeability and bioavailability . This structural motif is prevalent in medicinal chemistry due to its ability to modulate therapeutic indices by influencing pharmacokinetic properties and target interactions.

特性

分子式 |

C17H23NO2 |

|---|---|

分子量 |

273.37 g/mol |

IUPAC名 |

5-(1-adamantyl)-N-ethylfuran-2-carboxamide |

InChI |

InChI=1S/C17H23NO2/c1-2-18-16(19)14-3-4-15(20-14)17-8-11-5-12(9-17)7-13(6-11)10-17/h3-4,11-13H,2,5-10H2,1H3,(H,18,19) |

InChIキー |

WDZKNJVRGYFBSK-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C1=CC=C(O1)C23CC4CC(C2)CC(C4)C3 |

正規SMILES |

CCNC(=O)C1=CC=C(O1)C23CC4CC(C2)CC(C4)C3 |

溶解性 |

0.6 [ug/mL] |

製品の起源 |

United States |

類似化合物との比較

Table 1. Antimicrobial Activity of Selected Adamantyl-Triazoles

| Compound | MIC (µg/mL) | Target Pathogens |

|---|---|---|

| 7d | 2–4 | S. aureus, C. albicans |

| 8c | 4–8 | E. coli, Bacillus subtilis |

| 6q | 8–16 | Pseudomonas aeruginosa |

1,3,4-Oxadiazole and Thiadiazole Derivatives

Adamantyl-linked 1,3,4-oxadiazoles (e.g., 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles ) demonstrate dual antimicrobial and anti-HIV-1 activity, with IC₅₀ values of 1.5–3.5 µM against HIV-1 reverse transcriptase . The sulfur atom in thiadiazole derivatives (e.g., 5-(1-adamantyl)-1,3,4-thiadiazoles ) enhances binding to viral proteases through hydrophobic interactions . Comparatively, the ethylamide group in 5-(1-adamantyl)-N-ethyl-2-furamide may reduce metabolic instability, a common issue with thiol-containing analogs.

N-Mannich Bases and Piperazine Derivatives

N-Mannich bases derived from adamantyl-triazoles (e.g., 6b–f, 10b–d) exhibit enhanced antibacterial potency due to piperazine substituents, which improve solubility and cellular uptake . For example, 6b showed a MIC of 1 µg/mL against S. aureus, outperforming non-Mannich analogs .

4-Thiazolidinone Derivatives

Novel 4-thiazolidinones with adamantyl groups (e.g., 4-thiazolidinone-2-ylidenes) inhibit fungal lanosterol demethylase, showing MICs of 4–16 µg/mL against C. albicans . The thiazolidinone core’s planar structure allows for π-stacking with enzyme active sites, a mechanism less feasible with the non-planar furan ring in 5-(1-adamantyl)-N-ethyl-2-furamide.

Table 2. Structural and Activity Comparisons

| Compound Class | Key Structural Features | Advantages | Limitations |

|---|---|---|---|

| Adamantyl-Triazoles | N-rich core, adamantyl group | Broad-spectrum antimicrobial activity | Moderate solubility in polar solvents |

| Adamantyl-Oxadiazoles | Sulfur-containing heterocycle | Anti-HIV-1 activity | Metabolic instability of thiol groups |

| 5-(1-Adamantyl)-N-ethyl-2-furamide | Furan ring, ethylamide | Potential for improved metabolic stability | Limited data on target specificity |

Pharmacokinetic Considerations

Adamantyl derivatives generally exhibit high logP values (e.g., logP = 4.2–5.8 for triazoles ), correlating with increased tissue penetration but reduced aqueous solubility. The ethylamide group in 5-(1-adamantyl)-N-ethyl-2-furamide may lower logP compared to purely hydrocarbon-substituted analogs, balancing bioavailability and solubility. In contrast, Mannich bases with piperazine groups (logP ~3.5) achieve better aqueous compatibility while retaining antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。